molecular formula C14H15NO4S B1309748 [4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 43204-94-0

[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

Cat. No.: B1309748
CAS No.: 43204-94-0
M. Wt: 293.34 g/mol
InChI Key: XRLRXNYXYSBOAZ-UHFFFAOYSA-N
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Description

[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a thiazole-based compound featuring a 3,4-dimethoxyphenyl substituent at position 4, a methyl group at position 2, and an acetic acid moiety at position 5 of the thiazole ring (Figure 1). Thiazoles are heterocyclic scaffolds known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-8-15-14(12(20-8)7-13(16)17)9-4-5-10(18-2)11(6-9)19-3/h4-6H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLRXNYXYSBOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322996
Record name 2-[4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

43204-94-0
Record name 2-[4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the thiazole ring or the phenyl ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

The biological activity of this compound has been studied for its potential antimicrobial , anticancer , and enzyme inhibition properties. The mechanism of action generally involves binding to specific enzymes or receptors, thereby altering their activity and disrupting metabolic pathways.

Antimicrobial Research

Studies have indicated that [4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid exhibits significant antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibacterial agents.

Cancer Research

The compound has shown promise in anticancer studies. It can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. Research indicates that compounds with similar thiazole structures often demonstrate cytotoxic effects against tumor cells.

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit certain enzymes, which is crucial in the context of drug design. By targeting specific enzymes involved in disease processes, it may serve as a lead compound for therapeutic development.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against Escherichia coli and Staphylococcus aureus. Results showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential use as a natural preservative or therapeutic agent.

Case Study 2: Anticancer Activity

A research article detailed the effects of this compound on human breast cancer cell lines. The findings indicated that treatment with this compound led to reduced cell viability and increased apoptosis markers compared to untreated controls. This study highlights its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of [4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers and Substitution Effects

Compound A : [4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (CAS 553629-28-0)

  • Key Difference : The methoxy group is at the para-position of the phenyl ring instead of meta,para-dimethoxy.

Compound B : 2-[4-(4-Methylphenyl)-2-phenyl-thiazol-5-yl]acetic acid

  • Key Difference : Replaces the dimethoxyphenyl group with a 4-methylphenyl group and substitutes the methyl at position 2 with phenyl.
  • Impact : Increased lipophilicity due to the phenyl and methylphenyl groups, which may enhance membrane permeability but reduce aqueous solubility .

Heterocyclic Core Modifications

Compound C : {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid

  • Core Structure : 1,3,4-Thiadiazole instead of thiazole.
  • Key Feature : A trifluoromethyl group introduces strong electron-withdrawing effects.
  • Impact : Enhanced metabolic stability and altered electronic properties compared to the dimethoxyphenyl-thiazole system .

Compound D: 2-((4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid

  • Core Structure : Hybrid triazole-thiadiazole system.
  • Key Feature : Multiple sulfur atoms and a flexible thioether linkage.

Functional Group Variations

Compound E : [4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile (CAS 380348-77-6)

  • Key Difference : Acetonitrile replaces the acetic acid group.
  • Impact : Loss of acidic proton and hydrogen-bonding ability, reducing solubility and altering pharmacokinetics .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Group Key Properties/Activities
Target Compound Thiazole 3,4-Dimethoxyphenyl (4), Methyl (2) Acetic acid (5) High solubility, potential kinase inhibition
Compound A Thiazole 4-Methoxyphenyl (4), Methyl (2) Acetic acid (5) Moderate solubility, reduced steric bulk
Compound B Thiazole 4-Methylphenyl (4), Phenyl (2) Acetic acid (5) High lipophilicity, membrane permeability
Compound C Thiadiazole Trifluoromethyl (5) Thioacetic acid Metabolic stability, electron withdrawal
Compound D Triazole-Thiadiazole Phenylamino-thiadiazole, phenyl Thioether, acetic acid Chelation, broad bioactivity

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for analogs, such as thiol-disulfide exchange or condensation reactions (e.g., ).
  • Molecular Docking : Triazole-thiadiazole hybrids (Compound D) show promising binding to enzymatic targets like cyclooxygenase-2 (COX-2), suggesting the thiazole-acetic acid system may also target similar pathways .
  • Physicochemical Properties : The dimethoxyphenyl group in the target compound improves water solubility compared to methylphenyl analogs (Compound B) but may reduce bioavailability due to increased polarity .

Biological Activity

[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a synthetic organic compound belonging to the thiazole family, characterized by its unique structure which includes a thiazole ring, a dimethoxyphenyl group, and an acetic acid moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's IUPAC name is 2-[4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid. Its molecular formula is C14H15NO4SC_{14}H_{15}NO_4S with a molecular weight of approximately 293.34 g/mol. The structural representation highlights the thiazole ring's role in its biological activity.

PropertyValue
IUPAC Name2-[4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Molecular FormulaC₁₄H₁₅NO₄S
Molecular Weight293.34 g/mol
CAS Number43204-94-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, disrupting metabolic pathways and leading to various biological effects. This interaction is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess minimum inhibitory concentration (MIC) values that suggest effectiveness against various pathogens. In vitro evaluations demonstrated notable activity against Staphylococcus aureus and Staphylococcus epidermidis, with inhibition zones indicating strong antimicrobial effects.

Anticancer Potential

Thiazole compounds have been extensively studied for their anticancer properties. The presence of the thiazole ring along with specific substituents on the phenyl group can enhance cytotoxicity against cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer types, suggesting that this compound may also possess significant anticancer activity.

A study reported that thiazole derivatives demonstrated cytotoxic effects on human glioblastoma U251 cells and human melanoma WM793 cells. The structure–activity relationship (SAR) analysis indicated that the presence of electron-donating groups like methoxy enhances activity.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes contributes to its biological profile. Thiazoles are known to act as inhibitors of various enzymes involved in metabolic processes. For instance, studies have indicated that related compounds can inhibit carbonic anhydrase (CA) enzymes, which play a crucial role in physiological processes such as respiration and pH regulation.

Case Studies and Research Findings

  • Anticancer Activity : A recent study evaluated a series of thiazole derivatives for their cytotoxicity against different cancer cell lines. The results indicated that compounds with similar structural motifs exhibited promising anticancer potential with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives. The study revealed that several derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active compounds .
  • Enzyme Inhibition Studies : Research into enzyme inhibition revealed that thiazole-containing compounds could effectively inhibit certain metabolic enzymes. This inhibition is linked to the structural features of the thiazole ring and its substituents .

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